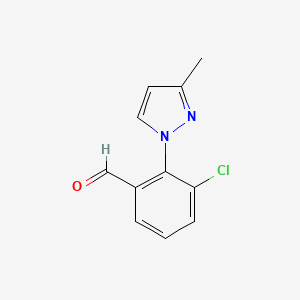![molecular formula C9H15BrN4 B13080612 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromine atom at the 5-position and a 1-methylcyclopentylmethyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For example, the reaction of hydrazine hydrate with a suitable ketone or aldehyde can yield the triazole ring.
Alkylation: The final step involves the alkylation of the triazole ring with 1-methylcyclopentylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Products: Various oxidation states of the triazole ring.
Coupling Products: Complex molecules with extended carbon chains or aromatic systems.
科学的研究の応用
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Pharmaceuticals: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound can be used as a building block for the synthesis of new drugs with potential therapeutic applications.
Agriculture: Triazole compounds are used as fungicides and plant growth regulators. This compound can be explored for its potential use in protecting crops from fungal infections.
Materials Science: Triazole derivatives are used in the development of advanced materials, such as polymers and coatings, due to their stability and unique chemical properties.
Chemical Research: The compound can be used as a reagent or intermediate in various chemical reactions and studies, contributing to the development of new synthetic methodologies.
作用機序
The mechanism of action of 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In pharmaceuticals, triazole derivatives often target enzymes or receptors involved in biological processes. For example, they can inhibit the activity of enzymes such as cytochrome P450, which is involved in drug metabolism. The bromine atom and the triazole ring can interact with specific molecular targets, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties but lacking the 1-methylcyclopentylmethyl group.
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazole: A triazole derivative without the bromine atom, which may exhibit different reactivity and biological activity.
5-Bromo-1-[(1-cyclopentyl)methyl]-1H-1,2,4-triazol-3-amine: A compound with a similar structure but with a cyclopentyl group instead of a 1-methylcyclopentyl group.
Uniqueness
The presence of both the bromine atom and the 1-methylcyclopentylmethyl group in 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine makes it unique. The bromine atom can participate in various substitution reactions, while the 1-methylcyclopentylmethyl group can influence the compound’s lipophilicity and biological activity. This combination of functional groups can lead to unique chemical and biological properties, making the compound valuable for research and development in multiple fields.
特性
分子式 |
C9H15BrN4 |
|---|---|
分子量 |
259.15 g/mol |
IUPAC名 |
5-bromo-1-[(1-methylcyclopentyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H15BrN4/c1-9(4-2-3-5-9)6-14-7(10)12-8(11)13-14/h2-6H2,1H3,(H2,11,13) |
InChIキー |
RHKIIQDBOWVYCU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1)CN2C(=NC(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13080541.png)



![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)





![4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)
![(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)
